molecular formula C14H21N3O B2905699 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1448028-72-5

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide

Cat. No. B2905699
CAS RN: 1448028-72-5
M. Wt: 247.342
InChI Key: IISKMROBQGATIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide has been studied extensively in the field of neuroscience due to its ability to modulate the activity of G protein-coupled receptors (GPCRs). Specifically, this compound has been shown to be a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. This compound has also been shown to have potential applications in the treatment of drug addiction, as it has been shown to reduce cocaine self-administration in rats.

Mechanism of Action

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide acts as a competitive antagonist of the dopamine D1 receptor, which is a GPCR that is involved in the regulation of motor function, reward, and motivation. By binding to the dopamine D1 receptor, this compound prevents the binding of dopamine, which ultimately leads to a reduction in the activity of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to modulate the activity of the dopamine D1 receptor, this compound has also been shown to modulate the activity of other GPCRs, including the adenosine A2A receptor and the cannabinoid CB1 receptor. This compound has also been shown to have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide in lab experiments is its selectivity for the dopamine D1 receptor. This selectivity allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the study of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide. One potential direction is the development of more potent analogs of this compound that can be used in lower concentrations. Another potential direction is the exploration of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of this compound in the treatment of drug addiction and other neurological disorders warrant further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to be a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. This compound has also been shown to have potential applications in the treatment of drug addiction, as it has been shown to reduce cocaine self-administration in rats. While there are limitations to the use of this compound in lab experiments, the potential therapeutic applications of this compound warrant further investigation.

Synthesis Methods

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide involves the reaction of 1-cyclopentyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)urea with cyclopropylmethyl bromide in the presence of potassium carbonate in DMF. This reaction results in the formation of this compound as a white solid with a yield of 70%.

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10(18)15-9-12-8-14(11-6-7-11)17(16-12)13-4-2-3-5-13/h8,11,13H,2-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISKMROBQGATIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.